molecular formula C10H12FNO B13057671 (1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine

(1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine

Cat. No.: B13057671
M. Wt: 181.21 g/mol
InChI Key: SVXOYOLZMIEELY-JTQLQIEISA-N
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Description

(1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines This compound is characterized by the presence of a fluoro and methoxy group attached to the phenyl ring, along with a prop-2-enylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde and (S)-1-phenylethylamine.

    Condensation Reaction: The aldehyde group of 2-fluoro-4-methoxybenzaldehyde undergoes a condensation reaction with (S)-1-phenylethylamine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can further modify the amine group or other functional groups.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can influence its binding affinity and selectivity. The prop-2-enylamine side chain may also play a role in its activity by interacting with biological pathways.

Comparison with Similar Compounds

  • (1S)-1-(2-Fluoro-4-hydroxyphenyl)prop-2-enylamine
  • (1S)-1-(2-Methoxy-4-fluorophenyl)prop-2-enylamine
  • (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine

Comparison:

  • Structural Differences: The presence of different substituents (e.g., hydroxy, methoxy, methyl) on the phenyl ring can significantly alter the compound’s chemical properties and reactivity.
  • Unique Features: (1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine is unique due to the specific combination of fluoro and methoxy groups, which can influence its chemical behavior and potential applications.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(1S)-1-(2-fluoro-4-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FNO/c1-3-10(12)8-5-4-7(13-2)6-9(8)11/h3-6,10H,1,12H2,2H3/t10-/m0/s1

InChI Key

SVXOYOLZMIEELY-JTQLQIEISA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H](C=C)N)F

Canonical SMILES

COC1=CC(=C(C=C1)C(C=C)N)F

Origin of Product

United States

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